![molecular formula C19H32ClNO B12784204 Substanz NR. 336 [German] CAS No. 102433-86-3](/img/structure/B12784204.png)
Substanz NR. 336 [German]
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Overview
Description
Substanz NR. 336: , also known as methyltrioctylammonium chloride, is a quaternary ammonium salt. It is commonly used as a phase transfer catalyst and metal extraction reagent. This compound is a colorless viscous liquid with a chemical formula of C25H54ClN and a molar mass of 404.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Substanz NR. 336 is synthesized through the quaternization of trioctylamine with methyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified by washing with water and drying over anhydrous sodium sulfate .
Industrial Production Methods: : Industrially, Substanz NR. 336 is produced in large-scale reactors where trioctylamine and methyl chloride are reacted under controlled conditions. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete conversion. The final product is then separated and purified using distillation and crystallization techniques .
Chemical Reactions Analysis
Chemical Reactions Involving Substanz NR. 336
Substanz NR. 336 participates in various chemical reactions, which can be categorized into several types:
Oxidation Reactions
Substanz NR. 336 can undergo oxidation reactions where it is converted into corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions
The compound can also be subjected to reduction reactions, typically using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to lower oxidation state compounds.
Substitution Reactions
Nucleophilic substitution reactions are significant for Substanz NR. 336, where the chloride ion can be replaced by other nucleophiles such as hydroxide ions or thiols, resulting in various substituted ammonium salts.
Reaction Conditions and Mechanisms
The reactions involving Substanz NR. 336 are conducted under controlled conditions to optimize yields and selectivity:
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Common Reaction Conditions:
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Temperature: Typically maintained between room temperature and reflux conditions depending on the reaction type.
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Solvents: Organic solvents like chloroform or dichloromethane are commonly used.
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Mechanisms:
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Oxidation Mechanism: Involves the transfer of electrons from Substanz NR. 336 to an oxidizing agent, resulting in the formation of oxides.
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Reduction Mechanism: Involves the gain of electrons by Substanz NR. 336 facilitated by reducing agents, producing lower oxidation state products.
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Substitution Mechanism: The nucleophile attacks the carbon atom bonded to the chloride ion, leading to the displacement of chloride and formation of a new bond with the nucleophile .
Major Products Formed
The major products from the reactions involving Substanz NR. 336 include:
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Various substituted ammonium salts
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Oxides resulting from oxidation processes
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Reduced compounds from reduction reactions
Metal Extraction
In industrial applications, it is employed for extracting metals from ores and waste streams due to its ability to form stable complexes with metal ions.
Biological Research
It is utilized for extracting and purifying biomolecules, owing to its affinity for various ions which aids in separating biological samples .
Comparative Analysis with Similar Compounds
Property/Compound | Substanz NR. 336 | Methyltricaprylylammonium chloride | Tricaprylmethylammonium chloride |
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Chemical Formula | C25H54ClN | C24H51ClN | C21H45ClN |
Molar Mass | 404.16 g/mol | ~404 g/mol | ~368 g/mol |
Phase Transfer Efficiency | High | Moderate | Moderate |
Stability with Ions | Excellent | Good | Good |
Scientific Research Applications
Chemistry: : Substanz NR. 336 is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield .
Biology: : In biological research, it is used for the extraction and purification of biomolecules. Its ability to form stable complexes with various ions makes it useful in separating and analyzing biological samples .
Medicine: : Substanz NR. 336 is used in the formulation of certain pharmaceuticals where it acts as a stabilizing agent. It helps in maintaining the stability and efficacy of the active ingredients .
Industry: : In industrial applications, it is used for the extraction of metals from ores and waste streams. It is also used in wastewater treatment to remove heavy metals and other contaminants .
Mechanism of Action
Mechanism of Action: : Substanz NR. 336 exerts its effects by acting as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases, thereby enhancing the reaction rate. It forms stable complexes with various ions, which are then transferred to the desired phase for further reaction .
Molecular Targets and Pathways: : The primary molecular targets of Substanz NR. 336 are ions and polar molecules. It interacts with these targets through ionic and hydrogen bonding interactions, facilitating their transfer between phases .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Substanz NR. 336 is similar to other quaternary ammonium salts such as methyltricaprylylammonium chloride and tricaprylmethylammonium chloride. it is unique in its ability to form stable complexes with a wide range of ions and its high efficiency as a phase transfer catalyst .
List of Similar Compounds
- Methyltricaprylylammonium chloride
- Tricaprylmethylammonium chloride
- Methyltridecylammonium chloride
Properties
CAS No. |
102433-86-3 |
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Molecular Formula |
C19H32ClNO |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
2-[cyclohexyl(phenyl)methoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI Key |
UMKSDBOIGVOQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(C1CCCCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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